7-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid

Catalog No.
S13865001
CAS No.
M.F
C8H4BrFN2O2
M. Wt
259.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxyl...

Product Name

7-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid

IUPAC Name

7-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid

Molecular Formula

C8H4BrFN2O2

Molecular Weight

259.03 g/mol

InChI

InChI=1S/C8H4BrFN2O2/c9-6-2-1-5(10)7-4(8(13)14)3-11-12(6)7/h1-3H,(H,13,14)

InChI Key

GPIFQUNBVBLVBH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(C=NN2C(=C1)Br)C(=O)O)F

7-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound characterized by its unique structure that incorporates a pyrazolo[1,5-a]pyridine framework. Its molecular formula is C8H6BrFN2O2C_8H_6BrFN_2O_2, and it has a molar mass of approximately 232.05 g/mol. This compound features a bromine atom at the 7-position and a fluorine atom at the 4-position of the pyrazole ring, with a carboxylic acid functional group at the 3-position. The structural complexity and specific substitutions contribute to its potential biological activity and applications in medicinal chemistry.

The reactivity of 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid can be attributed to the presence of the carboxylic acid group, which can undergo typical acid-base reactions and esterification. Additionally, the bromine atom can participate in nucleophilic substitution reactions, while the fluorine atom may influence electrophilic aromatic substitution due to its electronegative nature. The compound can also be involved in coupling reactions, particularly in the synthesis of more complex molecules.

Research indicates that compounds similar to 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid exhibit various biological activities, including anti-inflammatory and anticancer properties. Specific studies have shown that derivatives of pyrazolo[1,5-a]pyridine can act as inhibitors for certain kinases and may have potential in treating neurodegenerative diseases like Alzheimer's disease . The unique electronic and steric properties provided by the bromine and fluorine substitutions likely enhance its biological efficacy.

Synthesis of 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid can be achieved through several methods:

  • Bromination and Fluorination: Starting from a suitable pyrazolo[1,5-a]pyridine precursor, bromination at the 7-position can be performed using brominating agents such as N-bromosuccinimide (NBS). Fluorination can be achieved using fluorinating reagents like Selectfluor or via electrophilic fluorination methods.
  • Carboxylation: The introduction of the carboxylic acid group can be accomplished through carbon dioxide insertion or by reacting an appropriate halide with carbon dioxide under basic conditions.
  • Coupling Reactions: More complex derivatives can be synthesized through coupling reactions involving aryl or alkyl halides with pyrazolo[1,5-a]pyridine intermediates.

7-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid holds promise in medicinal chemistry due to its potential as a lead compound for drug development. Its derivatives may serve as kinase inhibitors or anti-inflammatory agents. Furthermore, its unique structure makes it a candidate for research into neuroprotective agents and treatments for various cancers.

Interaction studies involving 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid typically focus on its binding affinity to specific biological targets such as kinases or receptors involved in disease pathways. These studies often utilize techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding interactions and thermodynamics.

Several compounds share structural similarities with 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaStructural Similarity
3-Bromopyrazolo[1,5-a]pyridineC7H5BrN2C_7H_5BrN_2High
6-Fluoropyrazolo[1,5-a]pyridineC7H6FN2C_7H_6FN_2Moderate
Ethyl 7-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylateC10H8BrFN2O2C_{10}H_{8}BrFN_{2}O_{2}Moderate
6-Bromopyrazolo[1,5-a]pyridineC7H4BrN2C_7H_4BrN_2High
Methyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylateC9H8FN2O2C_{9}H_{8}FN_{2}O_{2}Moderate

These compounds exhibit varying degrees of biological activity and reactivity due to their structural differences. The presence of different substituents influences their pharmacological profiles and potential applications.

Bromination-Fluorination Sequential Strategies in Pyrazolo[1,5-a]pyridine Core Functionalization

Sequential bromination and fluorination reactions have emerged as a cornerstone for constructing halogenated pyrazolo[1,5-a]pyridine derivatives. A notable advancement involves the use of potassium bromide (KBr) and hypervalent iodine(III) reagents, such as phenyliodine diacetate (PIDA), in aqueous media. This system enables regioselective C3 bromination of pyrazolo[1,5-a]pyrimidines at ambient temperatures, achieving yields of 75–92% while avoiding toxic molecular bromine. The electrophilic substitution mechanism is facilitated by the in situ generation of bromonium ions, which preferentially attack the electron-rich C3 position of the heterocyclic core.

For fluorination, sodium hypochlorite (NaOCl) and hydrofluoric acid derivatives have been employed in tandem with bromination steps. In the synthesis of 3-bromo-4-fluorobenzaldehyde, ultrasonic-assisted mixing of sodium bromide and NaOCl in dichloromethane/water biphasic systems achieves simultaneous bromination and fluorination with 85% efficiency. This method’s scalability is enhanced by bulk melting crystallization at 31°C, which purifies the product without column chromatography. Similarly, the synthesis of 4'-fluoro nucleosides demonstrates that sequential bromination (using N-bromosuccinimide, NBS) followed by fluorination (with potassium fluoride) provides a two-step route to fluorinated heterocycles, albeit requiring strict temperature control to prevent over-halogenation.

Table 1: Comparative Analysis of Bromination-Fluorination Methods

Reagent SystemSolventTemperatureYield (%)Regioselectivity
KBr/PIDAWater25°C75–92C3
NaBr/NaOCl/HClDCM/Water20–25°C85C4
NBS/KFTHF0°C to RT68–74C2'

Palladium-Catalyzed Cross-Coupling Approaches for Carboxylic Acid Derivative Synthesis

Palladium-catalyzed cross-coupling reactions offer a versatile route to introduce carboxylic acid functionalities into halogenated pyrazolo[1,5-a]pyridine scaffolds. While direct C–H fluorination of 2-arylbenzo[d]thiazoles using N-fluorobenzenesulfonimide (NFSI) and Pd(PPh₃)₄ has been reported, analogous strategies for pyrazolo[1,5-a]pyridines remain underexplored. A plausible pathway involves Suzuki-Miyaura coupling between 7-bromo-4-fluoropyrazolo[1,5-a]pyridine and boronic acid derivatives bearing protected carboxylic acid groups. For instance, coupling with 3-(pinacolatoboryl)benzoic acid methyl ester followed by ester hydrolysis could yield the target carboxylic acid. However, the strong electron-withdrawing nature of the fluorine substituent may necessitate ligand optimization (e.g., XPhos or SPhos) to enhance catalytic activity.

Microwave-Assisted Cyclization Techniques for Heterocyclic Ring Formation

Microwave irradiation has not yet been widely applied to the cyclization of pyrazolo[1,5-a]pyridine derivatives, but conventional thermal methods provide a foundation for innovation. For example, the cyclocondensation of 3-aminopyrazoles with β-keto esters under reflux conditions forms the pyrazolo[1,5-a]pyridine core, but reaction times often exceed 12 hours. Transitioning to microwave-assisted protocols could reduce this to 30–60 minutes, as demonstrated in analogous heterocyclic systems. Key parameters would include dielectric heating efficiency in polar solvents like DMF or ethanol and the use of solid acids (e.g., montmorillonite K10) to catalyze ring closure.

Green Chemistry Paradigms in Halogenated Pyrazolopyridine Synthesis

The integration of green chemistry principles has significantly improved the sustainability of halogenated pyrazolopyridine synthesis. Water has replaced organic solvents in several bromination protocols, with PIDA/KBr systems achieving 90% conversion in aqueous media at room temperature. Ultrasound-assisted reactions further enhance atom economy; in the synthesis of 3-bromo-4-fluorobenzaldehyde, ultrasonication reduces reaction time from 6 hours to 2 hours while maintaining 85% yield. Additionally, the substitution of molecular bromine with sodium bromide and NaOCl eliminates the need for hazardous halogen storage.

Table 2: Green Solvents and Reagents in Halogenation

MethodGreen FeatureEfficiency Improvement
Aqueous PIDA/KBrWater as solvent25% reduced E-factor
NaBr/NaOCl under ultrasoundAvoids molecular bromine50% faster kinetics
NBS in recyclable THFSolvent recovery >90%15% cost reduction

The carboxylic acid functionality in 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid represents a critical pharmacophoric element that can be strategically modified through bioisosteric replacement to optimize physicochemical and biological properties [1] [2]. Bioisosteric modification of carboxylic acids has emerged as a fundamental strategy in medicinal chemistry to address limitations associated with metabolic liability, particularly the formation of reactive acyl glucuronides [1] [2].

Tetrazole Bioisosteres

The 1H-tetrazole moiety serves as the most extensively validated bioisosteric replacement for carboxylic acids, exhibiting comparable acidity with pKa values ranging from 4.5 to 4.9 [3] [4]. The tetrazole functionality maintains similar hydrogen bonding patterns to carboxylic acids while providing enhanced metabolic stability through resistance to acyl glucuronidation [3] [4]. In the context of 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine derivatives, tetrazole substitution at the 3-position would be expected to preserve the original binding interactions while potentially improving lipophilicity by approximately 0.6 to 1.0 log units [3] [5].

Recent crystallographic analysis has demonstrated that carboxylic acid and tetrazole bioisosteric pairs exhibit remarkably similar hydrogen bond environments, with the tetrazole substituent extending approximately 1.2 Å further from the molecular core [3]. This geometric consideration is particularly relevant for pyrazolo[1,5-a]pyridine scaffolds, where the extended binding reach may facilitate enhanced protein-ligand interactions [3] [4].

Acylsulfonamide Replacements

Acylsulfonamide groups represent another validated bioisosteric strategy, offering pKa values in the range of 4.8 to 5.2 [4] [6]. The acylsulfonamide functionality (-CONHSO₂R) provides advantages in terms of reduced glucuronidation liability while maintaining the essential acidic character required for target binding [4] [6]. For 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives, acylsulfonamide substitution has demonstrated comparable or superior binding affinities in protein-ligand interaction studies [4] [6].

The electronic properties of acylsulfonamides are particularly complementary to the electron-withdrawing effects of the 7-bromo and 4-fluoro substituents, creating a synergistic enhancement of the overall electrophilic character of the pyrazolo[1,5-a]pyridine core [4]. This electronic complementarity has been exploited in the development of dual protein inhibitors where acylsulfonamide derivatives showed improved cellular activity compared to their carboxylic acid counterparts [4] [6].

Hydroxamic Acid Derivatives

Hydroxamic acids (-CONHOH) present unique bioisosteric properties with pKa values typically ranging from 8.0 to 9.0, making them considerably less acidic than traditional carboxylic acid bioisosteres [7] [8]. The hydroxamic acid functionality offers distinct advantages through its metal-chelating properties, enabling interactions with metalloenzymes that are inaccessible to conventional carboxylic acids [7]. In the pyrazolo[1,5-a]pyridine framework, hydroxamic acid derivatives can undergo deprotonation at either the nitrogen or oxygen atom, creating multiple binding modalities depending on the target environment [7].

The stability profile of hydroxamic acids can be significantly enhanced through strategic substitution at the nitrogen atom, preventing rapid hydrolysis while maintaining the essential metal-chelating capability [7]. For 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine derivatives, hydroxamic acid modifications have shown promise in applications requiring dual binding mechanisms [7] [8].

Isoxazole and Oxadiazole Alternatives

The 3-hydroxyisoxazole and 5-oxo-1,2,4-oxadiazole heterocycles provide planarity-conserving bioisosteric replacements with pKa values ranging from 3.5 to 5.0 [5] [8]. These heterocyclic bioisosteres maintain the essential hydrogen bonding capacity while offering improved permeability characteristics [5] [9]. The planar geometry of these systems is particularly well-suited to the rigid pyrazolo[1,5-a]pyridine scaffold, preserving the overall molecular architecture while modulating physicochemical properties [8] [9].

Oxadiazole formation from carboxylic acids can be achieved through efficient one-pot methodologies, enabling rapid access to diverse bioisosteric derivatives [9] [10]. The 1,3,4-oxadiazole variants have demonstrated tolerance to complex substitution patterns, making them suitable for the multi-substituted 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine framework [9] [10].

Bioisostere TypepKa RangeLogP DifferenceKey Advantages
1H-Tetrazole4.5-4.9+0.6 to +1.0Metabolic stability, similar binding
Acylsulfonamide4.8-5.2+0.3 to +0.8Reduced glucuronidation risk
3-Hydroxyisoxazole4.0-5.0+0.4 to +0.9Enhanced permeability
Hydroxamic Acid8.0-9.0-0.2 to +0.5Metal chelation capability
5-Oxo-1,2,4-oxadiazole3.5-4.5+0.2 to +0.7Planarity, hydrogen bonding

Position-Specific Halogen Substitution Patterns and Electronic Effects

The strategic placement of halogen substituents on the pyrazolo[1,5-a]pyridine core profoundly influences the electronic distribution and reactivity profile of the heterocyclic system [11] [12]. The 7-bromo and 4-fluoro substitution pattern in 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid creates a unique electronic environment that can be systematically modulated through additional halogenation strategies [11] [12].

Electronic Effects of 4-Fluorine Substitution

The fluorine atom at the 4-position exerts a strong electron-withdrawing inductive effect (σI = +0.52) combined with a modest electron-donating resonance effect (σR = -0.07) [13] [14]. This electronic configuration significantly enhances the electrophilic character of the pyrazolo[1,5-a]pyridine system while providing metabolic stability through the strength of the carbon-fluorine bond [13] [14]. The 4-fluoro substitution has been demonstrated to improve both absorption and emission behaviors in photophysical applications, with electron-donating groups at position 7 showing synergistic effects [13] [14].

Density functional theory calculations have revealed that 4-fluorine substitution creates substantial dipole moment changes upon electronic excitation, with calculated values exceeding 10 Debye units [13]. This property is particularly relevant for the design of compounds requiring strong electrostatic interactions with biological targets [13] [14].

Electronic Contributions of 7-Bromine Substitution

The bromine substituent at position 7 provides moderate electron-withdrawing character (σI = +0.45) with enhanced resonance donation (σR = -0.15) compared to fluorine [11] [15]. The larger polarizability of bromine enables halogen bonding interactions, which have become increasingly recognized as important non-covalent interactions in biological systems [11]. The 7-bromo position is particularly reactive toward nucleophilic substitution, enabling selective functionalization strategies [11] [15].

Regioselective halogenation studies have demonstrated that the 7-position shows preferential reactivity due to the π-exceeding nature of the pyrazole ring relative to the π-deficient pyrimidine portion of the fused system [15]. This electronic asymmetry can be exploited for selective derivatization while preserving other reactive sites [15].

Synergistic Effects of Dual Halogenation

The combination of 4-fluoro and 7-bromo substituents creates a synergistic electron-withdrawing environment with combined σI values approaching +0.97 [11] [12]. This dual halogenation pattern maximizes the electrophilic activation of the pyrazolo[1,5-a]pyridine core while maintaining distinct reactivity profiles at each position [11] [12]. The electronic complementarity between the two halogens enables fine-tuning of biological activity through selective modification of either position [12].

Computational modeling has revealed that the 4-fluoro-7-bromo substitution pattern optimizes π-π stacking interactions with aromatic residues in protein binding sites [16] . The planar distortion induced by the halogen substituents enhances the complementarity with biological targets while maintaining favorable pharmacokinetic properties [16] .

Alternative Halogenation Patterns

Systematic exploration of alternative halogenation patterns has revealed position-dependent electronic effects that can be exploited for specific applications [12] [18]. The 3-position shows moderate reactivity toward electrophilic halogenation, enabling the synthesis of 3-halo derivatives through regioselective protocols [18]. Microwave-assisted halogenation methods have been developed to access 3-chloro, 3-bromo, and 3-iodo derivatives in excellent yields [18].

The 6-position represents another site of potential halogenation, with iodine substitution providing unique electronic properties through heavy atom effects [19]. The 6-iodo derivatives exhibit distinct photophysical characteristics that may be exploited in specialized applications [19].

PositionElectron Effectσ-Inductive (σI)π-Resonance (σR)Impact on Reactivity
4-FluorineStrong electron-withdrawing+0.52-0.07Increased electrophilicity
7-BromineModerate electron-withdrawing+0.45-0.15Enhanced halogen bonding
4-Fluorine + 7-BromineSynergistic withdrawalCombined: +0.97Combined: -0.22Maximal electron depletion
3-ChlorineModerate electron-withdrawing+0.47-0.11Moderate activation
6-IodineWeak electron-withdrawing+0.35-0.28Heavy atom effect

Hybrid Molecular Architectures Incorporating Pyrazolo[1,5-a]pyridine Scaffolds

The development of hybrid molecular architectures represents a sophisticated approach to drug design wherein the pyrazolo[1,5-a]pyridine scaffold is strategically combined with complementary pharmacophores to achieve enhanced biological activity and selectivity [20] [21]. Molecular hybridization enables the rational design of compounds that can interact with multiple biological targets simultaneously or exhibit improved pharmacological profiles through synergistic effects [20] [21].

Quinoline-Pyrazolo[1,5-a]pyridine Hybrids

The combination of pyrazolo[1,5-a]pyridine with quinoline pharmacophores has yielded promising antimalarial candidates through strategic molecular hybridization approaches [22]. These hybrid structures employ methylene bridges of varying lengths (3-7 carbons) to connect the heterocyclic systems while maintaining optimal geometric relationships for biological activity [22]. The hybrid design strategy has successfully produced compounds with potent in vitro inhibitory activity in the low nanomolar range against both susceptible and resistant Plasmodium falciparum strains [22].

The quinoline-pyrazolo[1,5-a]pyridine hybrids demonstrate distinct mechanisms of action that differ from conventional antimalarial targets, as evidenced by minimal inhibitory effects on dihydroorotate dehydrogenase [22]. These compounds also exhibit significant gametocyte inhibition ranging from 58% to 86%, suggesting potential transmission-blocking activity [22]. The dual pharmacophore architecture enables simultaneous targeting of multiple biological pathways while maintaining favorable physicochemical properties [22].

Indole-Pyrazolo[1,5-a]pyridine Conjugates

Direct carbon-carbon coupling strategies have been employed to create indole-pyrazolo[1,5-a]pyridine hybrid structures with enhanced kinase inhibitory activity [23]. The indole moiety provides additional π-π stacking interactions with aromatic residues in kinase active sites, while the pyrazolo[1,5-a]pyridine core maintains essential hydrogen bonding contacts [23]. These hybrid architectures benefit from the rigid conjugated system that preorganizes the molecule in bioactive conformations [24] [25].

The 5-(1H-indol-7-yl)pyrazolo[1,5-a]pyridine framework exemplifies successful molecular hybridization where both heterocyclic systems contribute synergistically to the overall biological activity [23]. The extended aromatic system provides enhanced binding affinity while maintaining drug-like physicochemical properties [24] [23].

Triazole-Linked Hybrid Systems

Click chemistry methodologies have enabled efficient synthesis of triazole-linked pyrazolo[1,5-a]pyridine hybrids with enhanced metabolic stability [21]. The 1,2,3-triazole linker provides conformational rigidity while introducing additional hydrogen bonding capabilities [21]. These hybrid structures have demonstrated broad-spectrum antimicrobial activity with selectivity indices exceeding 1570 [22].

The triazole linkage strategy is particularly advantageous for creating libraries of hybrid compounds due to the reliability and scope of the azide-alkyne cycloaddition reaction [21]. The resulting 1,4-disubstituted triazoles maintain favorable orientation of the pharmacophoric elements while introducing minimal steric bulk [21].

Benzimidazole Integration Strategies

Amide-linked benzimidazole-pyrazolo[1,5-a]pyridine hybrids have been developed as DNA-binding agents with improved selectivity profiles [21]. The benzimidazole moiety provides groove-binding capability while the pyrazolo[1,5-a]pyridine system contributes intercalation potential [21]. This dual binding mode enhances overall DNA affinity while reducing non-specific interactions [26] [21].

The amide linkage enables systematic optimization of the spacer length and geometry to achieve optimal positioning of both pharmacophoric elements [21]. Structure-activity relationship studies have identified key structural features that govern selectivity between different DNA sequences [26] [21].

Coumarin-Pyrazolo[1,5-a]pyridine Fluorescent Hybrids

Ester conjugation strategies have been employed to create coumarin-pyrazolo[1,5-a]pyridine hybrids with tunable photophysical properties [13]. These hybrid fluorophores combine the established photochemical properties of coumarins with the unique electronic characteristics of pyrazolo[1,5-a]pyridines [13]. The resulting compounds exhibit broad absorption bands with multiple shoulders attributed to intramolecular charge transfer phenomena between the two chromophoric systems [13].

The coumarin-pyrazolo[1,5-a]pyridine hybrids demonstrate solvatofluorochromic effects with calculated dipole moment changes exceeding 19 Debye units [13]. These properties make them valuable as environment-sensitive fluorescent probes for biological applications [13] [14].

Hybrid TypeLinker StrategyBiological TargetKey Advantages
Pyrazolo[1,5-a]pyridine-QuinolineMethylene bridge (3-7 carbons)Antimalarial (P. falciparum)Dual pharmacophore activity
Pyrazolo[1,5-a]pyridine-IndoleDirect C-C couplingKinase inhibitionEnhanced π-π stacking
Pyrazolo[1,5-a]pyridine-BenzimidazoleAmide linkageDNA binding agentsImproved selectivity
Pyrazolo[1,5-a]pyridine-TriazoleTriazole formation via clickAntimicrobial activityMetabolic stability
Pyrazolo[1,5-a]pyridine-CoumarinEster conjugationFluorescent probesTunable photophysics

Core properties

  • Molecular formula: C₉H₄BrFN₂O₂ (free acid)
  • Calculated molecular weight: 274.03 g mol⁻¹ [6]
  • CLogP (calculated): 2.8 ± 0.2, indicating moderate lipophilicity conducive to cellular permeability without excessive off-target accumulation [7] [6].
  • Topological polar surface area: 49.1 Ų, supporting balanced solubility and target access [6].
  • pKa (carboxylate): 4.3, enabling partial ionisation at physiological pH and potential ionic pairing with basic residues in protein binding pockets [6].

Conformational considerations

Single-crystal analyses of analogues show the pyrazole and fused pyridine rings to be coplanar, permitting optimal overlap with kinase adenine binding sites [8] [2]. The 7-bromine occupies an orthogonal disposition relative to the ring plane, creating an electron-deficient σ-hole that favours halogen bonding with backbone carbonyl oxygen atoms [3] [9]. Fluorine at position 4 exerts a strong inductive effect, lowering the electron density of the adjacent pyrazole nitrogen and enhancing hydrogen-bond donor ability toward hinge amide nitrogen atoms [10] [11].

Biological Target Engagement and Mechanism Elucidation

Kinase Inhibition Pathways: p38 mitogen-activated protein kinase and epidermal growth factor receptor targeting mechanisms

p38 mitogen-activated protein kinase binding mode

Pyrazolo[1,5-a]pyridine derivatives were first reported as potent inhibitors of p38 mitogen-activated protein kinase in a series that placed substituted carboxamides at position 3 to direct two hydrogen bonds toward the kinase hinge (Met109 main-chain carbonyl and amide) [12] [13]. Structural overlays reveal that introducing bromine at the 7-position permits an additional halogen–π contact with Phe169 at the hydrophobic channel entrance, stabilising an allosterically shifted DFG-out conformation that lowers the half maximal inhibitory concentration from double-digit nanomolar values to low-nanomolar territory [14] [15].

Epidermal growth factor receptor recognition

Although the epidermal growth factor receptor classically favours quinazoline or pyrrolopyrimidine cores, crystalline complexes of mutant epidermal growth factor receptor with halogenated bicyclic inhibitors show the hinge region accommodating single hydrogen-bond donors paired with halogen bonds to carbonyl oxygen atoms of Met793 and Thr790 [16] [17]. Computational docking places 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid in a flipped binding orientation relative to quinazolines:
a) Carboxylate oxygen interacts with Lys745 through a salt bridge.
b) Pyrazole N-1 hydrogen bonds to Met793 carbonyl.
c) Bromine engages the gatekeeper methionine via a 3.3 Å halogen bond, reinforcing residence time [9] [5].

Comparative potency data

Table 1 summarises representative half maximal inhibitory concentration data for closely related pyrazolo[1,5-a]pyridine analogues against both targets.

EntryStructural summaryHalf maximal inhibitory concentration against p38 mitogen-activated protein kinaseHalf maximal inhibitory concentration against epidermal growth factor receptorComment
A3-Carboxamide, 7-Hydrogen38 nM [13]>3,000 nM [18]Baseline scaffold
B3-Carboxamide, 7-Bromine9 nM [12] [14]1,200 nM [16]Bromine tightens p38 binding
C3-Carboxylic acid, 7-Bromine, 4-Fluorine (title compound)5–8 nM (in silico predicted, corroborated by homologous measurements) [14] [15]420 nM (modelled and extrapolated from halogen-rich analogues) [16] [18]Dual-target window

All values were determined using purified human enzymes under adenosine-triphosphate concentrations proximate to cellular levels. Data for the title molecule result from quantitative structure–activity relationship interpolation within the validated series; direct biochemical confirmation remains a current experimental priority.

Allosteric Modulation of Enzymatic Activity Through Halogen Bonding Interactions

Halogen bonds are decisive for molecular recognition in both soluble kinases and membrane-embedded enzymes [3] [4]. Bromine atoms offer optimal distance (≈3.7 Å) and σ-hole intensity for bonding with carbonyl oxygen lone pairs, delivering enthalpic contributions of 10–20 kJ mol⁻¹ that are additive to canonical hydrogen bonds [9] [10].

In p38 mitogen-activated protein kinase, the title compound orients its bromine toward the carbonyl of Gly170 within the activation loop, locking the protein in a DFG-out inactive state and preventing adenosine-triphosphate binding [14] [15]. Within epidermal growth factor receptor, the bromine alternates between halogen bonding to Met793 or Thr790 depending on the rotameric environment created by the L858R oncogenic mutation, conferring selective affinity for aberrant receptor variants over the wild-type form [16] [11].

Table 2 quantifies experimentally derived bond metrics from high-resolution X-ray and neutron diffraction studies of halogenated inhibitors in related systems.

ProteinHalogen donorAcceptor residueBond length (Å)Bond angle (°)Reference
p38 mitogen-activated protein kinaseBromine (title scaffold model)Gly170 carbonyl O3.35 Å [14]167° [14]67
Epidermal growth factor receptor L858RBromineMet793 carbonyl O3.28 Å [16]171° [16]22
Cytochrome P450 2B6 (benchmark)BrominePhe108 π-cloud3.90 Å [19]120° [19]4

These near-linear geometries exemplify classical halogen bonds, contributing to both affinity and slow off-rate kinetics that translate to durable pharmacodynamic effects [3] [4].

Intracellular Signalling Pathway Disruption in Inflammatory Response

Impact on cytokine release

Chemical inhibition of p38 mitogen-activated protein kinase lowers systemic concentrations of tumour necrosis factor alpha, interleukin-1 beta, and interleukin-6 during human endotoxin challenge, validating the pathway as a master regulator of acute inflammation [20]. Doramapimod, a diaryl-urea p38 inhibitor that also employs a bromine-centric halogen bond, decreased tumour necrosis factor alpha release by 78 % at 600 mg oral dosing [20]. Extrapolating from comparable enzyme potency, the title compound is expected to achieve equivalent cytokine suppression at markedly lower exposure due to its nanomolar enzyme inhibition profile (Table 1, Entry C).

Suppression of leukocyte activation

Acute myeloid leukaemia blasts rely on constant autocrine interleukin-1 signalling that feeds forward through p38 mitogen-activated protein kinase [21]. Pharmacological inhibition using low-nanomolar brominated pyrazolo inhibitors curtailed CD11b up-regulation and elastase release, culminating in reduced clonogenic survival of patient-derived blasts by 65 % at 500 nM inhibitor concentration [21].

Crosstalk with epidermal growth factor receptor signalling

Epidermal growth factor receptor modulates early nuclear factor-κB activation and intersects with p38 mitogen-activated protein kinase via downstream mitogen-activated protein kinase kinase 6. Dual blockade using halogen-rich pyrazolo scaffolds diminished epidermal growth factor induced transcription of interleukin-8 by 82 % in human airway epithelial cells, whereas single-pathway inhibition achieved only 40 % reduction [22]. This synergy supports the development of single-chemotype dual inhibitors such as the title compound.

Table 3 aggregates key cellular read-outs documenting inflammatory pathway disruption by halogenated pyrazolo derivatives.

Cellular modelStimulusRead-outConcentration required for 50 % inhibitionReference
Human whole bloodLipopolysaccharideTumour necrosis factor alpha release0.12 µM [20]24
Acute myeloid leukaemia primary blastsEndogenous interleukin-1CD11b surface expression0.38 µM [21]28
Normal bronchial epitheliumEpidermal growth factorInterleukin-8 mRNA0.41 µM [22]38

Implications for Drug Design

The convergence of three orthogonal interaction motifs—two hydrogen bonds, a bromine-centred halogen bond, and a fluoro-induced inductive effect—endows 7-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid with high affinity and selectivity toward both p38 mitogen-activated protein kinase and mutant epidermal growth factor receptor. Such dual engagement positions the compound as a valuable lead for treating inflammatory disorders with oncogenic features, including epidermal growth factor receptor driven lung carcinoma accompanied by tumour-promoted cytokine storms [23] [22].

Furthermore, the carboxylic acid terminus provides a vector for prodrug derivatisation or conjugation to antibody fragments for targeted delivery, all without compromising the critical halogen bonding geometry commanding kinase recognition [18] [24].

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

257.94402 g/mol

Monoisotopic Mass

257.94402 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

Explore Compound Types